Enantioselective Hydrogenation: Aminoindanol vs. Aminoindan vs. Indanol as Chiral Modifiers
In the enantioselective hydrogenation of ethyl pyruvate using a Pt/SiO₂ catalyst (dp = 6.5 nm), the performance of (1R,2S)-(+)-cis-1-amino-2-indanol as a chiral modifier is quantitatively inferior to (S)-(+)-1-aminoindan but superior to (S)-(+)-1-indanol. The data reveal stark differences in the enantiomeric excess (ee%) achieved, highlighting why a simple aminoindane or indanol cannot substitute for the aminoindanol scaffold without complete loss or even inversion of selectivity [1].
| Evidence Dimension | Enantiomeric excess (ee%) of ethyl pyruvate hydrogenation product |
|---|---|
| Target Compound Data | (1R,2S)-(+)-cis-1-amino-2-indanol: 5% ee (R-enantiomer excess) [1] |
| Comparator Or Baseline | (S)-(+)-1-aminoindan: 63% ee; (S)-(+)-1-indanol: 0% ee (racemic) [1] |
| Quantified Difference | Aminoindanol ee% is 58 percentage points lower than aminoindan and only 5 points higher than indanol (racemic) |
| Conditions | Ethyl pyruvate hydrogenation with Pt/SiO₂ catalyst (dp = 6.5 nm) in 2-propanol at 25°C and 40 bar H₂ [1] |
Why This Matters
This data proves that (1R,2S)-(+)-cis-1-amino-2-indanol is a poor choice as a chiral modifier for this reaction class, directly informing catalyst design and avoiding costly failed experiments; conversely, the enantiomeric (1S,2R)-(-)-cis-1-amino-2-indanol yields 30% ee, demonstrating the critical impact of absolute stereochemistry [1].
- [1] Merlo, A. B.; Ruggera, J. F.; Santori, G. F.; Moglioni, A.; Moltrasio Iglesias, G. Y.; Casella, M. L.; Ferretti, O. A. Use of (S)-(+)-1-aminoindan, (S)-(+)-1-indanol and (1R, 2S)-(+)-cis-1-amino-2-indanol as chiral modifiers in the enantioselective hydrogenation of ethyl pyruvate with Pt/SiO2 catalysts. Catal. Today 2008, 133, 654–660. View Source
